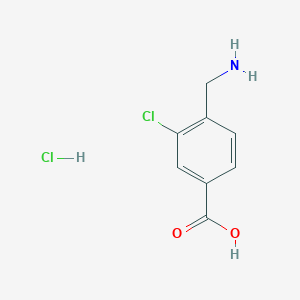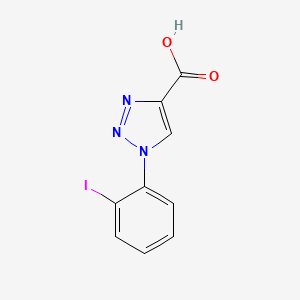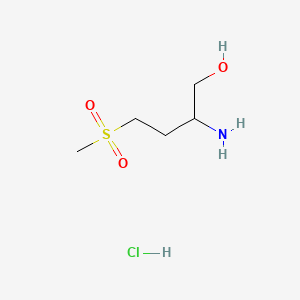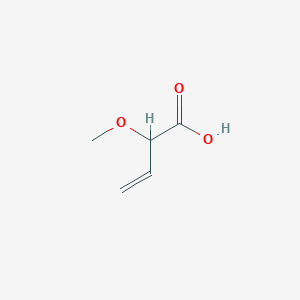
4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride is an organic compound with the molecular formula C8H9ClNO2·HCl. It is a derivative of benzoic acid, where the benzene ring is substituted with an aminomethyl group at the 4-position and a chlorine atom at the 3-position. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride typically involves the following steps:
Nitration: The starting material, 3-chlorotoluene, undergoes nitration to form 3-chloro-4-nitrotoluene.
Reduction: The nitro group in 3-chloro-4-nitrotoluene is reduced to an amino group, resulting in 4-amino-3-chlorotoluene.
Formylation: The amino group is then protected, and the methyl group is oxidized to a carboxylic acid, yielding 4-(aminomethyl)-3-chlorobenzoic acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include efficient nitration, reduction, and oxidation processes, followed by crystallization and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)benzoic acid: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
3-Chlorobenzoic acid: Lacks the aminomethyl group, affecting its chemical properties and applications.
4-(Aminomethyl)-2-chlorobenzoic acid: Similar structure but with the chlorine atom at the 2-position, leading to different steric and electronic effects.
Uniqueness
4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride is unique due to the presence of both the aminomethyl and chlorine substituents on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H9Cl2NO2 |
|---|---|
Molekulargewicht |
222.07 g/mol |
IUPAC-Name |
4-(aminomethyl)-3-chlorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-7-3-5(8(11)12)1-2-6(7)4-10;/h1-3H,4,10H2,(H,11,12);1H |
InChI-Schlüssel |
RUBWUWXHSGTFAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)


![ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate](/img/structure/B13451932.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid](/img/structure/B13451939.png)
![6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)

![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
